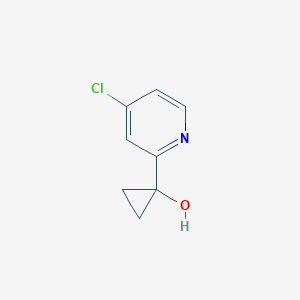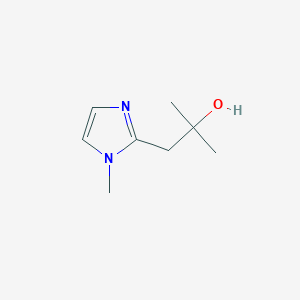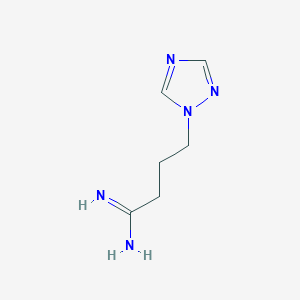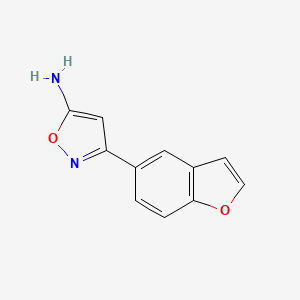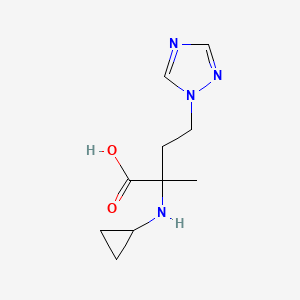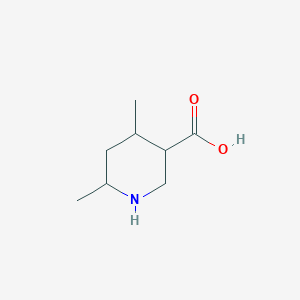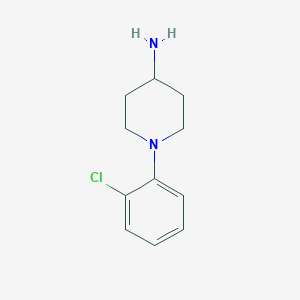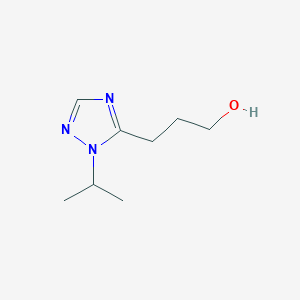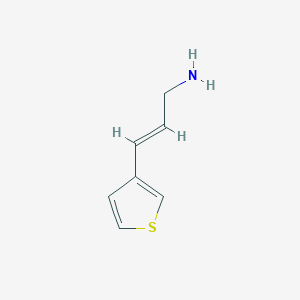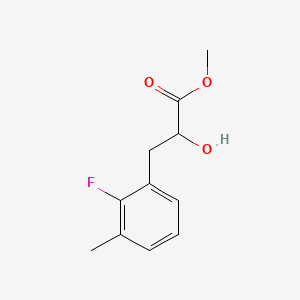![molecular formula C12H14BrNS B13618955 2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
2-(4-Bromopentyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromopentyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
The synthesis of 2-(4-Bromopentyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 4-bromopentyl bromide under basic conditions. This reaction typically requires a solvent such as toluene and a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .
Análisis De Reacciones Químicas
2-(4-Bromopentyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromopentyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(4-Bromopentyl)benzo[d]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromopentyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors involved in disease processes. The thiazole ring can interact with the active site of the target protein, leading to inhibition of its activity. Additionally, the bromopentyl group can enhance the compound’s binding affinity and selectivity for the target .
Comparación Con Compuestos Similares
2-(4-Bromopentyl)benzo[d]thiazole can be compared with other similar compounds, such as:
2-(4-Bromophenyl)benzo[d]thiazole: This compound has a bromophenyl group instead of a bromopentyl group, which can affect its biological activity and chemical reactivity.
2-(4-Chloropentyl)benzo[d]thiazole: The presence of a chlorine atom instead of bromine can influence the compound’s reactivity and interactions with molecular targets.
2-(4-Methylpentyl)benzo[d]thiazole: The methyl group can alter the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H14BrNS |
|---|---|
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
2-(4-bromopentyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14BrNS/c1-9(13)5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,9H,4-5,8H2,1H3 |
Clave InChI |
PIAPKLPIYMZTPK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC1=NC2=CC=CC=C2S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
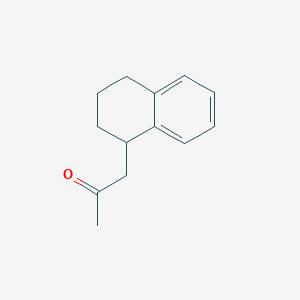
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
